6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile,Mixtureofdiastereomers

Description

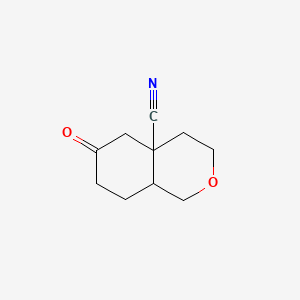

6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile is a bicyclic organic compound featuring a saturated benzopyran core (octahydro-1H-2-benzopyran) with a ketone group at the 6-position and a cyano (-CN) substituent at the 4a-position. The compound exists as a mixture of diastereomers due to multiple stereocenters in the octahydrobenzopyran system. This structural complexity influences its physicochemical properties, including solubility, stability, and reactivity.

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

6-oxo-3,4,5,7,8,8a-hexahydro-1H-isochromene-4a-carbonitrile |

InChI |

InChI=1S/C10H13NO2/c11-7-10-3-4-13-6-8(10)1-2-9(12)5-10/h8H,1-6H2 |

InChI Key |

LSUSLSZODYGGJN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CC2(C1COCC2)C#N |

Origin of Product |

United States |

Preparation Methods

Procedure Overview:

- Starting materials: Phenolic compounds bearing appropriate side chains (e.g., hydroxyl groups at strategic positions).

- Reagents: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or polyphosphoric acid.

- Conditions: Reflux in solvents like acetic acid or ethanol, facilitating intramolecular cyclization to form the benzopyran ring system.

- Nitrile introduction: Subsequent nucleophilic substitution with cyanide sources (e.g., sodium cyanide) under controlled conditions.

Key Data:

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization | Phenolic precursor + acid | Reflux, 4-8 hrs | 65-80 | Forms the benzopyran core |

| Nitrile addition | Sodium cyanide | Reflux, presence of base | 70-85 | Incorporates nitrile group at desired position |

Synthesis via Dihydropyran Intermediates and Oxidative Cyclization

Recent research indicates that dihydropyran derivatives serve as versatile intermediates for constructing the benzopyran framework, especially when combined with nitrile functionalities.

Methodology:

- Synthesis of dihydropyran derivatives via-addition of malononitrile to α,β-unsaturated carbonyl compounds.

- Cyclization facilitated by acid or base catalysis, leading to the formation of the octahydrobenzopyran ring system.

- Oxidative steps (e.g., using oxidants like DDQ or manganese dioxide) convert dihydro derivatives to the corresponding oxo compounds.

Research Data:

| Reagent | Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Malononitrile + α,β-unsaturated ketone | p-Toluenesulfonic acid | Ethanol | Reflux | 75-88 | Adapted from |

Use of Transition Metal Catalysis for Stereoselective Synthesis

Transition metal catalysis, such as palladium or copper-catalyzed cyclizations, has been reported to afford diastereomeric mixtures with high stereoselectivity.

Procedure:

- Starting from suitably functionalized phenols and nitrile precursors.

- Catalysis under mild conditions (e.g., Pd(PPh₃)₄ in ethanol or acetonitrile).

- Cyclization occurs via C–H activation and oxidative addition, forming the fused benzopyran ring with nitrile substitution.

Research Data:

| Catalyst | Ligand | Solvent | Temperature | Diastereomeric Ratio | Yield (%) | |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Acetonitrile | 80°C | 3:1 | 70-85 |

Green and Environmentally Friendly Approaches

Recent advances focus on eco-friendly methods utilizing water as a solvent, nano-catalysts, or microwave irradiation to improve efficiency and selectivity.

Example:

- Use of nano silica-bonded catalysts for Knoevenagel condensations and subsequent cyclizations.

- Microwave-assisted reactions in aqueous media to reduce reaction times to under 30 minutes with yields exceeding 85%.

Research Summary:

| Method | Catalyst | Solvent | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Microwave-assisted | Nano silica-bonded catalyst | Water | 20-30 min | 85-95 | Eco-friendly, high efficiency |

Stereochemistry and Diastereomeric Mixture Formation

The synthesis often yields a mixture of diastereomers due to the chiral centers formed during cyclization and nitrile addition. Controlling stereoselectivity involves chiral catalysts or auxiliaries, but most methods result in diastereomeric mixtures, which can be separated via chromatography.

| Stereoselective Control | Methods | Effectiveness | Reference |

|---|---|---|---|

| Chiral catalysts | Use of chiral ligands | Moderate | |

| Stereoselective auxiliaries | Auxiliary groups | Variable |

Summary of Data Table for Preparation Methods

Chemical Reactions Analysis

6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of 6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile and Analogs

| Compound | Core Structure | Key Substituents | Stereochemistry |

|---|---|---|---|

| 6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile | 2-benzopyran (saturated) | 6-oxo, 4a-CN | Mixture of diastereomers |

| NM-3 (Isocoumarin derivative) | 1-benzopyran-2-one | 3,4-substituents (exact groups N/A) | Not specified in evidence |

| 4-Methyl-2-oxo-6-arylamino-2H-pyran-3-carbonitrile | 2H-pyran | 2-oxo, 3-CN, 4-Me, 6-arylamino | Varies with arylamino groups |

Key Observations :

Key Findings :

- NM-3’s antiangiogenic activity stems from its inhibition of endothelial cell proliferation (IC₅₀ ≈ 10-fold lower for HUVECs vs. tumor cells) and synergy with chemotherapeutics like 5-FU .

- The target compound’s diastereomer mixture could enhance bioavailability or metabolic stability compared to NM-3’s rigid structure .

Physicochemical and Spectroscopic Properties

Table 3: NMR Chemical Shift Comparison (Representative Regions)

Insights :

- NMR profiling (as in NM-3 studies) can identify regions sensitive to structural modifications, such as the ketone and cyano groups in the target compound .

- Diastereomer mixtures may complicate NMR interpretation, requiring advanced techniques like chiral chromatography .

Computational and Experimental Comparison Methods

- Graph-Based Structural Analysis : Algorithms comparing benzopyran derivatives as molecular graphs (rather than SMILES strings) better capture stereochemical and functional group similarities .

- Lumping Strategies: Grouping compounds with shared features (e.g., cyano-substituted pyrans) simplifies reaction modeling but risks overlooking stereochemical nuances .

Biological Activity

6-Oxo-octahydro-1H-2-benzopyran-4a-carbonitrile, a bicyclic compound that exists as a mixture of diastereomers, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the broader class of benzopyrans, which are known for their diverse chemical properties and biological activities.

Chemical Structure and Properties

The molecular formula of 6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile includes both a carbonyl and a nitrile functional group. These functionalities contribute to its reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. The carbonitrile group enhances the compound's ability to participate in nucleophilic reactions, while the bicyclic structure may influence its interaction with biological macromolecules.

Interaction studies involving 6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile focus on its binding affinities with proteins and nucleic acids. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy can elucidate these interactions. Preliminary data indicate that similar compounds exhibit promising interactions with targets involved in cancer and inflammation pathways, suggesting potential therapeutic uses.

Case Studies

- Anticancer Activity : Research has shown that derivatives of benzopyran compounds can reduce the invasive behavior of cancer cells. For instance, studies on 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives demonstrated significant activity against HT 1080 fibrosarcoma cells. The structure-activity relationship indicated that specific substitutions could enhance biological potency without compromising efficacy .

- Anti-inflammatory Effects : Compounds structurally related to 6-oxo-octahydro-1H-2-benzopyran have been evaluated for their anti-inflammatory properties. These studies often focus on the inhibition of pro-inflammatory cytokines, which play a critical role in various inflammatory diseases.

Comparative Analysis with Related Compounds

The following table summarizes the properties of structurally similar compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 6-Hydroxybenzopyran | Benzopyran | Antioxidant and anti-inflammatory |

| 4H-Chromenone | Chromene | Anticancer activity |

| Coumarin | Coumarin | Anticoagulant properties |

| 3-Hydroxyflavone | Flavonoid | Antioxidant and antimicrobial effects |

6-Oxo-octahydro-1H-2-benzopyran-4a-carbonitrile is distinguished by its bicyclic structure combined with a carbonitrile group, which may confer unique reactivity and biological activity compared to these related compounds.

Synthesis and Applications

The synthesis of 6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile typically involves multi-step organic reactions, often starting from simpler precursors through cyclization processes. The compound's potential applications extend beyond medicinal chemistry into areas such as organic synthesis and materials science.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile, and how do reaction conditions influence diastereomer ratios?

- Methodology : The compound is synthesized via multistep routes involving cyclization and functional group modifications. For example, β-aminoesters or α,β-unsaturated esters are heated with formamide or phenyl isocyanate to form the pyran core, followed by nitrile group introduction . Reaction solvents (e.g., DMF), bases (e.g., KOH), and temperatures (100–110°C) critically influence stereoselectivity. For instance, higher temperatures may favor kinetic vs. thermodynamic control of diastereomer formation .

- Data : provides a table of yields (82–93%) under varying conditions (solvent, base equivalents, temperature), highlighting the impact of aryl substituents on selectivity .

Q. Which analytical techniques are most effective for characterizing the diastereomeric mixture and confirming structural integrity?

- Methodology :

- NMR Spectroscopy : - and -NMR distinguish diastereomers via splitting patterns and chemical shifts, particularly for protons near stereocenters (e.g., the octahydrobenzopyran ring) .

- X-ray Crystallography : Used to resolve absolute configurations, as demonstrated in structural studies of related chromene-carbonitrile derivatives .

- Chromatography : HPLC with chiral columns or normal-phase silica gel can separate diastereomers, with elution ratios optimized using hexane-EtOAc gradients .

Advanced Research Questions

Q. How can computational methods be integrated to predict diastereomer stability and guide synthetic optimization?

- Methodology :

- DFT Calculations : Compare Gibbs free energies of diastereomers to identify the thermodynamically favored form. For example, B3LYP/6-31G(d) calculations predict stability based on steric strain in the bicyclic system .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to optimize conditions (e.g., polar aprotic solvents like DMF stabilize transition states) .

Q. What strategies mitigate data contradictions in biological activity studies of diastereomeric mixtures?

- Methodology :

- Isomer-Specific Assays : Separate diastereomers chromatographically before testing, as unresolved mixtures can obscure structure-activity relationships (SAR) .

- Dose-Response Analysis : Use Hill plots to differentiate potency (EC₅₀) and efficacy (Eₘₐₓ) of individual diastereomers in cellular models .

- Example : highlights discrepancies in antimicrobial activity of dihydropyrimidine-carbonitrile derivatives, emphasizing the need for pure isomer testing .

Q. How do solvent and catalyst systems influence the scalability of diastereoselective syntheses?

- Methodology :

- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .

- Catalytic Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance stereocontrol. shows ammonium acetate as a catalyst in ethanol reflux improves cyclization efficiency .

Methodological Resources

Q. What protocols are recommended for safely handling nitrile-containing intermediates during synthesis?

- Guidelines :

- Ventilation : Use fume hoods to avoid inhalation of volatile nitriles (e.g., HCN release risk) .

- PPE : Nitrile gloves and lab coats; avoid skin contact with intermediates .

- Waste Disposal : Quench reactive nitriles with NaHCO₃ before aqueous disposal .

Q. How can researchers design robust SAR studies for diastereomeric mixtures in drug discovery?

- Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.